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An In-depth Technical Guide to the Physical and Chemical Properties of Koumidine

For Researchers, Scientists, and Drug Development Professionals

Introduction
Koumidine is a sarpagine-type monoterpenoid indole alkaloid, a class of natural products

known for their complex, cage-like polycyclic structures and significant biological activities.[1]

Isolated from plants of the genus Gelsemium, notably Gelsemium elegans, Koumidine is a key

compound within a family of structurally related alkaloids that includes koumine and gelsemine.

[2][3] Its intricate architecture has made it a subject of interest for total synthesis and

biosynthetic studies.[1] This guide provides a comprehensive overview of the known physical

and chemical properties of Koumidine, details relevant experimental protocols, and visualizes

key biochemical pathways and analytical workflows.

Physical and Chemical Properties
The physicochemical properties of Koumidine are fundamental to its isolation,

characterization, and potential pharmacological applications. While extensive experimental

data for some properties are not widely published, computed values and data from closely

related compounds provide valuable insights.
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Quantitative data for Koumidine are summarized below. Note that some values are

computationally predicted due to a lack of available experimental data in the surveyed

literature.

Property Value / Description Source(s)

Molecular Formula C₁₉H₂₂N₂O [2]

Molecular Weight 294.4 g/mol [2]

IUPAC Name

[(1S,12S,13S,14S,15Z)-15-

ethylidene-3,17-

diazapentacyclo[12.3.1.0²,¹⁰.0⁴

,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-

tetraen-13-yl]methanol

[2]

CAS Number

24016-03-3 (Note: A legacy

CAS number, 1358-75-4, may

also be referenced for related

structures)

Appearance

Data not available. Related

alkaloids like koumine are

typically a white to beige

powder.

Melting Point Data not available.

Solubility

Specific solubility data for

Koumidine is not readily

available. Alkaloids of this type

generally exhibit solubility in

organic solvents like DMSO,

methanol, and chloroform.

[4][5][6]

XLogP3 (Computed) 2.1 [2]

Topological Polar Surface Area 39.3 Å² [2]

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 3 [2]
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Chemical Structure
SMILES:C/C=C/1\CN2[C@H]3C[C@H]1--INVALID-LINK--CO[2]

InChI Key:VXTDUGOBAOLMED-CPEJFPLXSA-N[2]

Spectral Data
Spectroscopic analysis is critical for the structural elucidation and identification of Koumidine.

Spectroscopy Type Data Source(s)

Mass Spectrometry (LC-ESI-

QTOF)

Precursor m/z: 295.1804898;

Adduct: [M+H]⁺
[2]

¹H and ¹³C NMR

Used for structural elucidation,

but specific chemical shift data

for the parent compound are

not detailed in the surveyed

literature.

[1]

UV-Vis Spectroscopy

An indolenine chromophore is

present, with expected

absorptions around 220 nm

and 262 nm, similar to related

koumine-type alkaloids.

[7]

Infrared (IR) Spectroscopy

Specific spectral data not

available. Expected to show

characteristic peaks for N-H,

O-H, C-H (aromatic and

aliphatic), and C=C bonds.

[8]

Experimental Protocols
The following sections detail generalized but robust methodologies for the isolation, synthesis,

and characterization of Koumidine, based on established procedures for Gelsemium alkaloids.

Isolation and Purification from Gelsemium elegans
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Koumidine is naturally present in the roots, leaves, and stems of Gelsemium elegans. The

following protocol describes a typical acid-base extraction and chromatographic purification

method.

1. Extraction:

Air-dried and powdered plant material (e.g., 5 kg of roots) is macerated with 95% ethanol at
room temperature for several days, with the solvent being replaced periodically.
The combined ethanol extracts are concentrated under reduced pressure to yield a crude
residue.

2. Acid-Base Partitioning:

The crude residue is suspended in a 2% aqueous solution of hydrochloric acid (HCl) and
filtered.
The acidic aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to
remove neutral and weakly basic compounds.
The pH of the aqueous layer is then adjusted to 9-10 with ammonium hydroxide (NH₄OH).
The alkaline solution is extracted exhaustively with chloroform (CHCl₃) or dichloromethane
(CH₂Cl₂). The combined organic layers contain the total alkaloids.

3. Chromatographic Purification:

The crude alkaloid extract is subjected to column chromatography over silica gel or alumina.
A gradient elution system is employed, typically starting with a non-polar solvent like hexane
and gradually increasing the polarity with ethyl acetate and then methanol.
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions
containing compounds with similar Rf values are combined.
Final purification of Koumidine is achieved using preparative High-Performance Liquid
Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield
the pure alkaloid.[9]

General Workflow for Alkaloid Characterization
The structural confirmation of an isolated natural product like Koumidine follows a

standardized analytical workflow.
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Caption: General workflow for the isolation and characterization of Koumidine.
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Total Synthesis Outline
The total synthesis of Koumidine has been achieved by multiple research groups. A notable

strategy is "Tanja's total synthesis," which constructs the complex hexacyclic framework using

a key late-stage enol-oxonium cyclization sequence.[1]

Key Steps:

[3+2] Cycloaddition: A highly diastereoselective 1,3-dipolar cycloaddition reaction is used to

form a key tropane intermediate.[1]

Ring Manipulations: A series of reactions are performed to elaborate the core structure.

Enol-Oxonium Cyclization: The final and crucial hexacyclic cage framework is constructed on

a gram scale using this late-stage cyclization.[1]

This synthetic route highlights a sophisticated approach to assembling complex natural product

scaffolds and enables access to analogues for further drug development studies.

Biological Activity and Signaling Pathways
Koumidine belongs to the sarpagine-type alkaloids, which are biogenetically derived from

strictosidine. While the specific signaling pathways directly modulated by Koumidine are an

area of active research, studies on related Gelsemium alkaloids have identified the inhibitory

glycine receptor (GlyR) as a key molecular target.[10][11]

Glycine Receptor (GlyR) Modulation
Functional studies have shown that Gelsemium alkaloids, including the structurally related

compound koumine, act as modulators of GlyRs, which are ligand-gated ion channels essential

for inhibitory neurotransmission in the central nervous system.[11][12][13] Koumine has been

identified as an orthosteric agonist of glycine receptors.[11] This interaction is believed to

underlie the analgesic and anxiolytic properties reported for these compounds. The activation

of spinal GlyRs by koumine can induce the biosynthesis of the neurosteroid allopregnanolone,

which in turn modulates GABA-A receptors, contributing to its antiallodynic effects.[11] In silico

docking studies suggest Koumidine also exhibits favorable interactions with GlyR subtypes.
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Biosynthetic Pathway of Sarpagine-Type Alkaloids
Koumidine biosynthesis follows the well-established pathway for monoterpenoid indole

alkaloids, originating from the precursors strictosidine and geissoschizine.
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Caption: Biosynthetic pathway of sarpagine-type alkaloids leading to Koumidine.

The pathway begins with the deglycosylation of strictosidine to form the reactive strictosidine

aglycone.[14] This intermediate undergoes rearrangements to form 19E-geissoschizine. A

crucial C5-C16 bond formation, catalyzed by the cytochrome P450-dependent Sarpagan
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Bridge Enzyme (SBE), cyclizes geissoschizine to yield polyneuridine aldehyde, a key precursor

in the sarpagan alkaloid family.[14][15] Further enzymatic modifications of this precursor lead to

the formation of Koumidine and other related alkaloids.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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